4-fluoro-N,N-dimethyl-3-nitrobenzamide
Overview
Description
4-fluoro-N,N-dimethyl-3-nitrobenzamide is an organic compound with the molecular formula C9H9FN2O3 and a molecular weight of 212.18 g/mol . It is characterized by the presence of a fluoro group, a nitro group, and a dimethylamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-fluoro-N,N-dimethyl-3-nitrobenzamide typically involves the nitration of 4-fluoro-N,N-dimethylbenzamide. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the fluoro group . Industrial production methods may involve similar nitration reactions but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-fluoro-N,N-dimethyl-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the fluoro group with a methoxy group.
Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Scientific Research Applications
4-fluoro-N,N-dimethyl-3-nitrobenzamide is used in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on its potential pharmacological properties, including anti-inflammatory and antimicrobial activities, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N,N-dimethyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluoro group can enhance the compound’s binding affinity to certain proteins, while the dimethylamide group can influence its solubility and stability .
Comparison with Similar Compounds
4-fluoro-N,N-dimethyl-3-nitrobenzamide can be compared with other similar compounds such as:
4-fluoro-3-nitrobenzamide: Lacks the dimethylamide group, which affects its solubility and reactivity.
4-fluoro-N,N-dimethylbenzamide: Lacks the nitro group, which reduces its potential for undergoing reduction reactions.
4-fluoro-3-nitrobenzonitrile: Contains a nitrile group instead of an amide group, which significantly alters its chemical properties and applications.
These comparisons highlight the unique combination of functional groups in this compound that contribute to its distinct chemical behavior and research applications.
Properties
IUPAC Name |
4-fluoro-N,N-dimethyl-3-nitrobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O3/c1-11(2)9(13)6-3-4-7(10)8(5-6)12(14)15/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSIPYXUASFMTQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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